molecular formula C23H25Cl2FN4O3 B5042261 (2,4-Dichlorophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone

(2,4-Dichlorophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone

Cat. No.: B5042261
M. Wt: 495.4 g/mol
InChI Key: BBZRSXCNBUCCEX-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features multiple functional groups, including dichlorophenyl, fluoro, nitro, and piperazine moieties, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro and chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Coupling Reactions: The piperazine moiety can be involved in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).

    Coupling Reactions: Organoboron compounds, palladium catalysts, bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while nucleophilic substitution can produce a variety of substituted derivatives.

Scientific Research Applications

(2,4-Dichlorophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules through various organic reactions.

    Biology: Investigated for its potential as a ligand in binding studies with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to different receptors and enzymes, modulating their activity. For instance, the piperazine moiety can interact with neurotransmitter receptors, while the nitro group may participate in redox reactions within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,4-Dichlorophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone apart from similar compounds is its unique combination of functional groups, which confer a distinct reactivity profile and potential for diverse applications. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (piperazine) groups allows for fine-tuning of its chemical and biological properties.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25Cl2FN4O3/c1-15-4-6-27(7-5-15)20-14-21(22(30(32)33)13-19(20)26)28-8-10-29(11-9-28)23(31)17-3-2-16(24)12-18(17)25/h2-3,12-15H,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZRSXCNBUCCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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